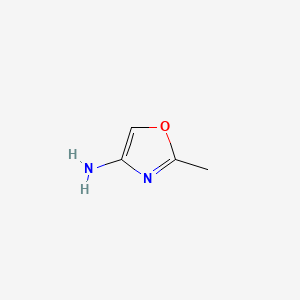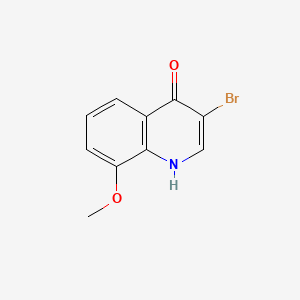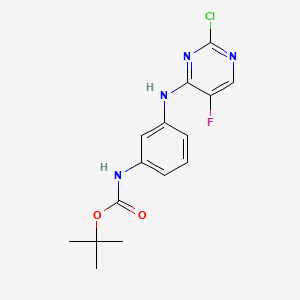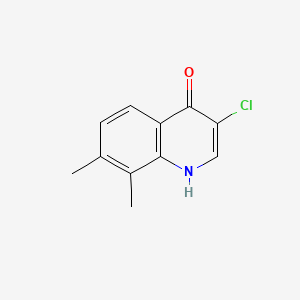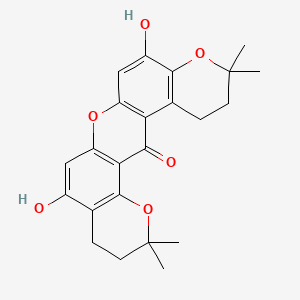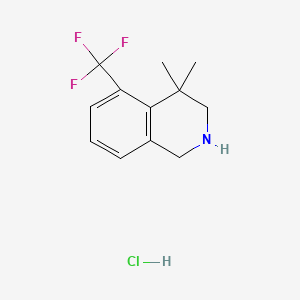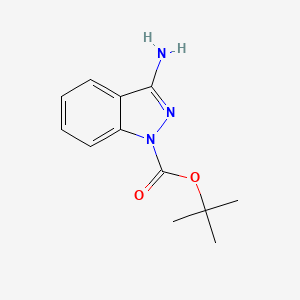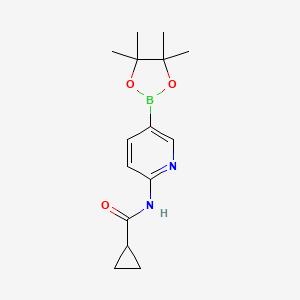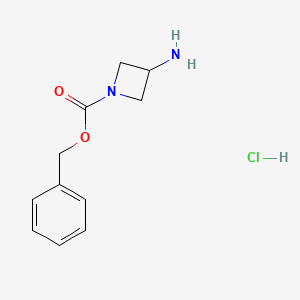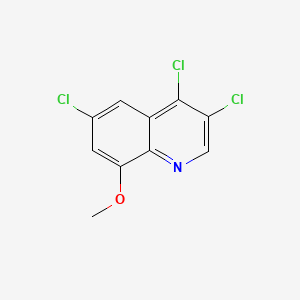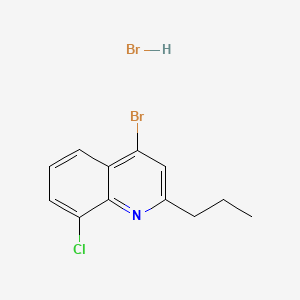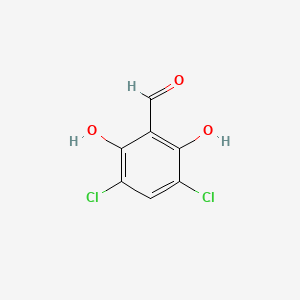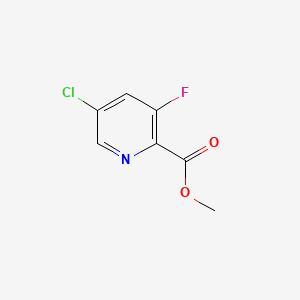
6-Iodopurine 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodopurine 3-oxide is a chemical compound with the molecular formula C5H3IN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The presence of an iodine atom at the 6th position and an oxide group at the 3rd position makes this compound unique and valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopurine 3-oxide typically involves the iodination of purine derivatives. One common method includes the reaction of purine with iodine and an oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize the production rate while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
6-Iodopurine 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state purine derivatives.
Reduction: 6-Hydroxypurine 3-oxide.
Substitution: Various 6-substituted purine 3-oxides depending on the nucleophile used.
Scientific Research Applications
6-Iodopurine 3-oxide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and nucleic acid analogs.
Biology: The compound is used in the study of nucleic acid interactions and modifications.
Medicine: Research on this compound includes its potential use in antiviral and anticancer therapies.
Industry: It is employed in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Iodopurine 3-oxide involves its interaction with nucleic acids and proteins. The iodine atom and oxide group facilitate binding to specific molecular targets, leading to alterations in biological pathways. The compound can inhibit or promote enzymatic activities, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
6-Iodopurine: Lacks the oxide group, making it less reactive in certain chemical reactions.
2-Amino-6-iodopurine: Contains an amino group at the 2nd position, altering its chemical properties and biological activity.
6-Bromopurine 3-oxide: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness
6-Iodopurine 3-oxide is unique due to the combination of the iodine atom and oxide group, which enhances its reactivity and versatility in chemical synthesis and biological research. This makes it a valuable compound for developing new materials and studying nucleic acid modifications.
Properties
IUPAC Name |
3-hydroxy-6-iodopurine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXVPTHUHZASTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN(C2=N1)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704554 |
Source


|
| Record name | 6-Iodo-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19765-62-9 |
Source


|
| Record name | 6-Iodo-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
